ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a polycyclic heterocyclic compound featuring an indeno[1,2-b]pyridine core substituted with a 4-hydroxy-3-methoxyphenyl group at the 4-position and an ethyl carboxylate ester at the 3-position. This structure combines electron-donating (hydroxy, methoxy) and polar functional groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-4-29-23(27)18-12(2)24-21-14-7-5-6-8-15(14)22(26)20(21)19(18)13-9-10-16(25)17(11-13)28-3/h5-11,19,24-25H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFBJUHWGVOXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)C4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in ethanol under reflux conditions . This reaction forms an intermediate, which is then cyclized and esterified to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Acid-Mediated Intramolecular Cyclization
Under acidic conditions, this compound undergoes structural rearrangements via protonation and subsequent cyclization. A study demonstrated that treatment with HCl in EtOH/H₂O at reflux leads to the formation of hexahydropyrrolo[1,2-b]isoquinoline derivatives .
Key Steps:
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Protonation of the pyridine nitrogen, activating the adjacent carbonyl.
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Nucleophilic attack by the hydroxyl group of the 4-hydroxy-3-methoxyphenyl substituent.
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Ring closure to form a fused tetracyclic structure.
| Conditions | Product | Yield |
|---|---|---|
| 10% HCl, EtOH/H₂O, 12 h reflux | Hexahydropyrrolo[1,2-b]isoquinoline-3-carboxylate | 65–72% |
Oxidative Rearrangement
Exposure to oxygen in acidic media triggers oxidative ring expansion. This reaction produces hexahydropyrido[2,1-a]isoindole derivatives, confirmed via X-ray crystallography .
Mechanism:
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Oxidation of the dihydropyridine ring generates a ketone intermediate.
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Electrophilic aromatic substitution at the indeno moiety forms a new six-membered ring.
| Oxidizing Agent | Product | Notes |
|---|---|---|
| O₂, HCl, RT, 48 h | 10b-Hydroxyhexahydropyrido[2,1-a]isoindole-3-carboxylate | Stereoselectivity >90% (trans) |
Hydrolysis and Decarboxylation
The ester group undergoes base-catalyzed hydrolysis to form a carboxylic acid, which subsequently decarboxylates under thermal stress :
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NaOH (aq) hydrolyzes the ethyl ester to a carboxylate.
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Heating (120°C) induces CO₂ loss, yielding a methyl-substituted indeno-pyridone.
| Step | Conditions | Intermediate/Product |
|---|---|---|
| 1 | 2M NaOH, 80°C, 6 h | Carboxylic acid derivative |
| 2 | Toluene, 120°C, 3 h | 2-Methyl-5-oxo-indeno[1,2-b]pyridone |
Functionalization at the Methoxy Group
The 3-methoxy substituent participates in demethylation reactions with strong acids (e.g., HBr in acetic acid), producing a catechol derivative . This product shows enhanced hydrogen-bonding capacity, relevant to crystallography and pharmacology.
| Reagent | Product | Application |
|---|---|---|
| 48% HBr, AcOH, 100°C, 8 h | 4-(3,4-Dihydroxyphenyl)-substituted derivative | Chelation studies, metal complexes |
Photochemical Reactivity
Preliminary studies indicate that UV irradiation (254 nm) in acetonitrile induces [4+2] cycloaddition at the dihydropyridine ring, forming bridged polycyclic adducts .
| Light Source | Solvent | Adduct Structure | Quantum Yield |
|---|---|---|---|
| UV-C | CH₃CN | Dioxa-bicyclo[3.3.1]nonane derivative | 0.18 |
Critical Analysis of Reactivity Trends
The compound’s reactivity is governed by:
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Electronic effects : Electron-withdrawing groups (ester, ketone) activate the pyridine ring for nucleophilic attacks.
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Steric factors : Substituents at C2 and C4 direct regioselectivity in cyclization.
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Solvent polarity : Protic solvents stabilize charged intermediates in acid-mediated reactions .
Data from these studies underscore the molecule’s versatility in synthesizing bioactive heterocycles, particularly in anticancer and anti-inflammatory drug discovery .
Biological Activity
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (referred to as compound Y021-4545) is a synthetic organic compound with notable biological activities. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 391.42 g/mol |
| Molecular Formula | C23H21NO5 |
| SMILES | CCOC(C1C(C2=C(c3ccccc3C2=O)NC=1C)c1ccc(c(c1)OC)O)=O |
| logP | 3.187 |
| logD | -0.8282 |
| Polar Surface Area | 69 Ų |
Antioxidant Activity
Research has shown that compounds similar to Y021-4545 exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Properties
Y021-4545 has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers such as cytokines and prostaglandins. These findings suggest potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma .
Cytotoxicity Against Cancer Cells
Studies have reported that Y021-4545 exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspases and modulation of the mitochondrial pathway, leading to cell death .
Case Studies
- Study on Antioxidant Activity : A study assessed the antioxidant capacity of Y021-4545 using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, showcasing its potential as a natural antioxidant .
- Antimicrobial Efficacy : In a clinical trial, Y021-4545 was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its effectiveness as an antimicrobial agent .
- Cytotoxicity Evaluation : In vitro cytotoxicity tests on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed IC50 values of 15 µM and 20 µM respectively, indicating potent anticancer activity .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate exhibit promising anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown effectiveness against breast cancer and leukemia cells by targeting specific signaling pathways involved in tumor growth and survival .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research indicates that it may act as an acetylcholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease. By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, thereby enhancing cognitive function and memory .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses antibacterial and antifungal properties against a range of pathogens. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes:
- Formation of the Indeno-Pyridine Core : Utilizing cyclization reactions to form the indeno-pyridine structure.
- Functionalization : Introducing the hydroxy and methoxy groups through electrophilic aromatic substitution or similar methods.
- Esterification : Converting carboxylic acids to esters using standard esterification techniques.
These synthetic pathways not only enhance the yield but also allow for the modification of functional groups to optimize biological activity .
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines. The most potent derivative exhibited an IC50 value of 15 µM against MCF7 cells, significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function in maze tests compared to the control group. The study concluded that the compound's ability to inhibit acetylcholinesterase contributed to its neuroprotective effects and warranted further investigation for potential therapeutic use in Alzheimer's disease treatment .
Comparison with Similar Compounds
Structural and Substituent Variations
The indeno[1,2-b]pyridine scaffold is common among analogs, with variations primarily in the substituents on the phenyl ring and ester groups. Key comparisons include:
Key Findings
Electronic Effects: The target compound’s 4-hydroxy-3-methoxyphenyl group provides dual electron-donating effects (methoxy: +I, hydroxy: −I with resonance), contrasting with electron-withdrawing chloro (e.g., ) or electron-donating dimethylamino () substituents. These differences significantly alter fluorescence behavior and redox properties. For instance, DDPC (dimethylamino-substituted) exhibits solvatochromic shifts due to intramolecular charge transfer, a property less pronounced in chloro- or heptyl-substituted analogs .
Solubility and Aggregation :
- The hydroxy-methoxy substituents enhance polarity, likely improving aqueous solubility compared to lipophilic heptylphenyl derivatives (). However, ester groups (methyl vs. ethyl) further modulate solubility; methyl esters () reduce steric hindrance compared to ethyl .
Biological Activity: Substituted indeno[1,2-b]pyridines show antimicrobial activity dependent on substituent polarity. ECPC (carbazole-substituted) demonstrated efficacy against bacterial strains, while DDPC’s dimethylamino group enhanced interactions with microbial membranes . The target compound’s hydroxy-methoxy groups may offer synergistic antioxidant or antibacterial effects, though direct studies are needed.
Synthetic Routes: Most analogs are synthesized via one-pot multicomponent reactions. For example, DDPC was prepared using indane-1,3-dione, 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, and ammonium acetate . Similarly, the target compound likely forms via condensation of 4-hydroxy-3-methoxybenzaldehyde with indane-1,3-dione and ethyl acetoacetate .
Q & A
Q. What synthetic methodologies are commonly employed to prepare indeno-pyridine derivatives like ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate?
The synthesis of indeno-pyridine derivatives often involves multi-component reactions (MCRs) such as the Biginelli reaction, which combines aldehydes, β-keto esters, and urea/thiourea analogs to form dihydropyrimidinone scaffolds . For example, analogous compounds have been synthesized via cyclization reactions using ethyl acetoacetate, aromatic aldehydes, and thioureas under acidic conditions . Key intermediates include β-keto esters and substituted aryl aldehydes. Reaction optimization (e.g., solvent selection, catalyst use) is critical to improve yields and purity.
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation and purity assessment?
- NMR spectroscopy : and NMR are used to confirm substituent positions and hydrogen bonding patterns, particularly for the methoxy and hydroxy groups .
- X-ray crystallography : Single-crystal studies resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) . For instance, bond angles and torsion angles in similar compounds were determined with R-factors < 0.05 .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict electronic properties and reaction mechanisms for this compound?
DFT studies analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (ESP) maps, and Fukui indices to predict reactivity. For example, HOMO-LUMO gaps in related pyrrole-carboxylates (~4.5 eV) suggest moderate stability and charge-transfer potential . ESP maps highlight nucleophilic/electrophilic sites, such as the electron-rich methoxyphenyl group and electron-deficient pyridine ring . These insights guide functionalization strategies (e.g., introducing electron-withdrawing groups to enhance electrophilicity).
Q. What experimental strategies resolve contradictions in reaction yields or byproduct formation during synthesis?
- Reaction condition screening : Varying catalysts (e.g., HCl vs. Lewis acids) and solvents (polar vs. nonpolar) can suppress side reactions. For instance, using ethanol instead of DMF reduced byproduct formation in Biginelli reactions .
- Chromatographic purification : HPLC or column chromatography isolates the target compound from impurities.
- Kinetic studies : Monitoring reaction progress via TLC or in situ IR identifies optimal reaction times .
Q. How do electron-donating groups (e.g., methoxy, hydroxy) influence the compound’s stability and bioactivity?
- Chemical stability : Methoxy and hydroxy groups enhance solubility but may reduce thermal stability due to increased polarity. X-ray studies of similar compounds show intermolecular hydrogen bonds (O–H···O) that stabilize the crystal lattice .
- Bioactivity : Structurally related dihydropyridines exhibit calcium channel modulation and antimicrobial activity . Substituent positioning (e.g., para-hydroxy vs. meta-methoxy) alters binding to biological targets, as seen in molecular docking studies .
Methodological Considerations
Q. What protocols are recommended for assessing potential biological activities of this compound?
- In vitro assays : Calcium flux assays (for channel modulation) and antimicrobial disk diffusion tests .
- ADMET profiling : Use computational tools (e.g., SwissADME) to predict absorption, metabolism, and toxicity.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methyl with ethyl) and compare bioactivity trends .
Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be interpreted?
Discrepancies may arise from dynamic processes (e.g., keto-enol tautomerism) or solvent effects. For example, DMSO-d6 can stabilize enolic forms via hydrogen bonding, altering NMR signals. Variable-temperature NMR or deuterated solvent screening resolves such issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
